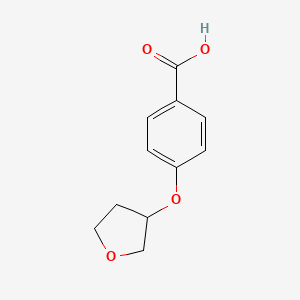

4-(Oxolan-3-yloxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(oxolan-3-yloxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-11(13)8-1-3-9(4-2-8)15-10-5-6-14-7-10/h1-4,10H,5-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPVXELYDOKUDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 Oxolan 3 Yloxy Benzoic Acid

Established and Evolving Synthetic Approaches

The construction of the aryl-oxolane ether bond in 4-(oxolan-3-yloxy)benzoic acid can be accomplished through several established and emerging synthetic methods. These range from classical nucleophilic substitution reactions to modern transition-metal-catalyzed cross-coupling reactions.

Esterification-based Synthetic Pathways for Aryl-Oxolane Ether Derivatives

A common and well-established method for synthesizing aryl-oxolane ethers, including derivatives that can be converted to this compound, is through pathways that involve an initial esterification followed by ether formation, or direct etherification which can be conceptually compared to esterification strategies. The Williamson ether synthesis, a classic method for forming ethers, serves as a foundational approach. masterorganicchemistry.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction. masterorganicchemistry.com

In the context of this compound, this would typically involve the reaction of a salt of 4-hydroxybenzoic acid with a 3-halooxolane or a derivative thereof.

The efficiency of ether formation is highly dependent on the reaction conditions and the catalytic system employed. For Williamson-type syntheses, the choice of base, solvent, and temperature is crucial. Strong bases are required to deprotonate the phenolic hydroxyl group of the 4-hydroxybenzoic acid derivative. The reaction is often carried out in polar aprotic solvents to facilitate the SN2 reaction. masterorganicchemistry.com

Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times and, in some cases, improve yields in Williamson ether syntheses. sacredheart.edu The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can also enhance the reaction rate by facilitating the transfer of the anionic nucleophile into the organic phase. sacredheart.edu

Recent advancements have also explored greener methodologies, such as conducting the synthesis in aqueous media with the aid of surfactants. francis-press.com

Strategies to enhance the yield and purity of the final product are of paramount importance. In Williamson ether synthesis, side reactions such as elimination can compete with the desired substitution, particularly with secondary halides. Careful selection of the halide (iodide > bromide > chloride) can improve the rate of the desired SN2 reaction.

Below is a table summarizing key parameters that can be optimized for the synthesis of aryl-oxolane ethers:

| Parameter | Options | Impact on Reaction |

| Base | NaH, KH, K2CO3, Cs2CO3 | Strength of base affects the deprotonation of the phenol (B47542). |

| Solvent | DMF, DMSO, THF, Acetonitrile | Polarity and aprotic nature influence the SN2 reaction rate. |

| Leaving Group | I, Br, Cl, OTs, OMs | Good leaving groups enhance the rate of substitution. |

| Temperature | Room temperature to reflux | Higher temperatures can increase reaction rates but may also promote side reactions. |

| Catalyst | Phase-transfer catalysts (e.g., TBAB) | Can improve reaction rates, especially in biphasic systems. |

| Reaction Time | Minutes (microwave) to hours (conventional) | Optimized to ensure complete reaction while minimizing degradation. |

Exploration of Alternative Coupling Methodologies for Oxolane-Benzoic Acid Construction

Beyond the classical Williamson ether synthesis, modern cross-coupling reactions offer powerful alternatives for the construction of the C-O bond in this compound. These methods often provide milder reaction conditions and broader substrate scope.

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol. wikipedia.orgorganic-chemistry.org This method typically requires high temperatures and a stoichiometric amount of copper, though newer catalytic systems with ligands have been developed to improve efficiency under milder conditions. wikipedia.orgmdpi.com

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a versatile method for synthesizing aryl ethers. wikipedia.orgorganic-chemistry.org This reaction employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an aryl halide or triflate with an alcohol. organic-chemistry.org The choice of ligand is critical to the success of the reaction. Greener solvents such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been successfully employed in Buchwald-Hartwig couplings. nih.gov

| Coupling Reaction | Metal Catalyst | Typical Substrates | Key Features |

| Ullmann Condensation | Copper | Aryl halide, Alcohol | Often requires high temperatures; ligand development has led to milder conditions. wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Ether Synthesis | Palladium | Aryl halide/triflate, Alcohol | Employs phosphine ligands; generally milder conditions than Ullmann. wikipedia.orgorganic-chemistry.org |

Stereoselective Synthesis of Chiral Oxolane-Derived Benzoic Acids

The oxolane ring in this compound contains a stereocenter at the 3-position. The synthesis of enantiomerically pure forms of this compound is of significant interest for applications in pharmacology and materials science. This is typically achieved by using a chiral starting material or by employing a stereoselective reaction.

A key strategy involves the use of enantiomerically pure (R)- or (S)-3-hydroxytetrahydrofuran as the starting material. chemicalbook.comnih.govwikipedia.orgnih.gov These chiral alcohols can be synthesized from readily available chiral precursors like L-malic acid or through asymmetric synthesis methods such as the catalytic asymmetric hydroboration of 2,3-dihydrofuran. chemicalbook.comwikipedia.org

The Mitsunobu reaction is a powerful tool for the stereoselective synthesis of chiral ethers. alfa-chemistry.comorganic-chemistry.orgwikipedia.org This reaction allows for the conversion of a primary or secondary alcohol to an ether with a complete inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgchemistrysteps.com The reaction typically employs triphenylphosphine (B44618) (PPh3) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). alfa-chemistry.com

For the synthesis of (R)-4-(oxolan-3-yloxy)benzoic acid, one could start with (S)-3-hydroxytetrahydrofuran and 4-hydroxybenzoic acid under Mitsunobu conditions. The SN2 attack of the phenoxide on the activated alcohol would proceed with inversion of configuration, yielding the desired (R)-enantiomer. Conversely, starting with (R)-3-hydroxytetrahydrofuran would lead to the (S)-enantiomer of the final product.

Mechanistic Studies of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting reaction outcomes. The primary transformations involved in the synthesis of this compound are nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

The Williamson ether synthesis proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism . masterorganicchemistry.comfrancis-press.com This involves a backside attack of the nucleophile (the phenoxide of 4-hydroxybenzoic acid) on the carbon atom of the oxolane ring bearing the leaving group. The reaction occurs in a single, concerted step, leading to an inversion of stereochemistry at the electrophilic carbon. masterorganicchemistry.com Computational studies using Density Functional Theory (DFT) have been employed to analyze the potential energy surface, transition states, and the effect of solvents on SN2 reactions, providing deeper insight into the reaction kinetics and selectivity. researchgate.netmdpi.comrsc.org

The Mitsunobu reaction follows a more complex, multi-step mechanism. wikipedia.orgchemistrysteps.com Initially, triphenylphosphine attacks the azodicarboxylate to form a betaine (B1666868) intermediate. alfa-chemistry.com This intermediate then deprotonates the acidic nucleophile (the phenol). The alcohol (3-hydroxytetrahydrofuran) then attacks the phosphonium (B103445) ion, forming an alkoxyphosphonium salt, which is a very good leaving group. chemistrysteps.com Finally, the nucleophilic anion attacks the carbon of the activated alcohol in an SN2 fashion, resulting in the desired ether with inversion of configuration. alfa-chemistry.comorganic-chemistry.org

The mechanism of palladium-catalyzed ether synthesis (Buchwald-Hartwig type) involves a catalytic cycle. wikipedia.org The cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by coordination of the alcohol and deprotonation to form a palladium alkoxide complex. The final step is the reductive elimination of the aryl ether product, which regenerates the Pd(0) catalyst. wikipedia.org

The Ullmann condensation mechanism is thought to involve the formation of a copper(I) alkoxide, which then undergoes a metathesis reaction with the aryl halide to form the aryl ether and a copper(I) halide. wikipedia.org

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold provides multiple sites for chemical modification, allowing for the creation of a diverse range of derivatives.

1 Chemical Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for various chemical transformations. organicmystery.commsu.edufirsthope.co.in

Esterification: The carboxylic acid can be readily converted to a variety of esters by reacting it with different alcohols under acidic conditions or using coupling agents. organicmystery.commsu.edu For instance, reaction with methanol (B129727) in the presence of an acid catalyst yields methyl 4-(oxolan-3-yloxy)benzoate.

Amide Formation: The carboxylic acid can be activated and then reacted with amines to form amides. organicmystery.comresearchgate.netbath.ac.uk Common activating agents include thionyl chloride to form the acyl chloride, or coupling agents like HBTU, PyBOP, or CDI. researchgate.netpeptide.com This allows for the introduction of a wide array of amine-containing fragments.

Reduction: The carboxylic acid can be reduced to the corresponding benzyl (B1604629) alcohol, 4-(oxolan-3-yloxy)benzyl alcohol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Decarboxylation: Under certain conditions, the carboxylic acid group can be removed through decarboxylation, although this is generally a challenging transformation for aromatic carboxylic acids. researchgate.net

The following table outlines common transformations of the carboxylic acid group:

| Reaction | Reagents | Product Functional Group |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amide Formation | Amine, Coupling Agent (e.g., HBTU, CDI) | Amide |

| Reduction | LiAlH₄ | Alcohol |

| Acid Chloride Formation | SOCl₂, PCl₅ | Acid Chloride |

2 Introduction of Diverse Substituents onto the Benzoic Acid Aromatic Ring

The benzoic acid ring is susceptible to electrophilic aromatic substitution, although the existing ether and carboxylic acid groups influence the position and reactivity of these substitutions. doubtnut.comquora.com The oxolanyloxy group is an ortho-, para-director and an activating group, while the carboxylic acid group is a meta-director and a deactivating group. doubtnut.comquora.com The interplay of these two groups directs incoming electrophiles primarily to the positions ortho to the ether linkage (positions 3 and 5).

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. firsthope.co.inevitachem.comyoutube.com

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using a Lewis acid catalyst. youtube.comyoutube.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. youtube.com

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, although the deactivating effect of the carboxylic acid can make these reactions challenging. youtube.comyoutube.com

3 Chemical Modifications of the Oxolane Ring System

The oxolane (tetrahydrofuran) ring is generally stable, but it can undergo certain modifications.

Ring Opening: Under strong acidic or basic conditions, particularly at elevated temperatures, the ether linkage can be cleaved, leading to the opening of the oxolane ring. This would result in the formation of 4-(4-hydroxybutoxy)benzoic acid or related derivatives.

Substitution on the Ring: While direct substitution on the saturated oxolane ring is difficult, it is possible to start with a functionalized oxolane derivative before its attachment to the benzoic acid. For example, using a di-substituted oxolane in the initial synthesis would result in a modified ring system in the final product.

4 Development of Advanced Synthetic Precursors Based on the this compound Core

The this compound core serves as a valuable starting material for the synthesis of more complex molecules and advanced precursors. For example, derivatives of this compound are used in the synthesis of SGLT2 inhibitors. google.com By combining the derivatization strategies mentioned above, a wide variety of advanced precursors can be developed. For instance, nitration of the aromatic ring followed by reduction of the nitro group to an amine provides a handle for further functionalization, such as the formation of amides or sulfonamides. nih.govnih.gov The carboxylic acid can be converted to an ester or amide, and then other functionalities can be introduced onto the aromatic ring. This modular approach allows for the systematic construction of complex molecules with desired properties for various applications in materials science and medicinal chemistry.

Advanced Spectroscopic and Crystallographic Characterization of 4 Oxolan 3 Yloxy Benzoic Acid

High-Resolution Spectroscopic Analysis

Spectroscopic techniques are indispensable for probing the molecular structure of compounds. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals details about their atomic composition, bonding, and electronic environment.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-(Oxolan-3-yloxy)benzoic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would be employed for complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the benzoic acid ring would typically appear as a set of doublets in the downfield region (around 7.0-8.0 ppm) due to their deshielding by the aromatic ring currents and the electron-withdrawing carboxylic acid group. The proton on the carbon bearing the ether linkage in the oxolane ring (OCH) would likely appear as a multiplet. The methylene (B1212753) protons (CH₂) of the oxolane ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling to each other and the OCH proton. The acidic proton of the carboxylic acid group is expected to be a broad singlet, often in the very downfield region (>10 ppm), and its position can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms in the molecule. For this compound, distinct signals would be observed for the carboxyl carbon, the aromatic carbons, and the carbons of the oxolane ring. The carboxyl carbon is typically found in the most downfield region of the spectrum (around 165-185 ppm). The aromatic carbons would appear in the range of approximately 110-160 ppm, with the carbon attached to the carboxyl group and the ether linkage showing distinct chemical shifts. The carbons of the oxolane ring would resonate in the upfield region, typically between 60-80 ppm. The number of signals will confirm the symmetry of the molecule. docbrown.info

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would reveal proton-proton coupling networks, helping to assign the protons within the oxolane ring and the aromatic system. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the known proton assignments.

| Technique | Expected Chemical Shift (ppm) / Correlation | Structural Information |

| ¹H NMR | ~7.0-8.0 (aromatic protons), multiplet for OCH, complex multiplets for oxolane CH₂, >10 (COOH) | Confirms the presence of aromatic, oxolane, and carboxylic acid protons. |

| ¹³C NMR | ~165-185 (C=O), ~110-160 (aromatic carbons), ~60-80 (oxolane carbons) | Indicates the number of unique carbon environments. docbrown.info |

| COSY | Correlations between adjacent protons in the oxolane ring and aromatic system. | Establishes H-H connectivity. |

| HSQC | Cross-peaks between directly bonded C-H pairs. | Assigns carbon signals based on proton assignments. |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. mt.com These methods are complementary and provide characteristic information about the functional groups present. mt.comscielo.org.mx

FTIR Spectroscopy: The FTIR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp absorption around 1680-1710 cm⁻¹ corresponds to the C=O stretching of the carboxyl group. The C-O stretching vibrations of the ether linkage and the carboxylic acid would appear in the fingerprint region, typically between 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring would be observed in the 1450-1600 cm⁻¹ region. researchgate.netnih.gov

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak or not observed |

| C-H Stretch (Aromatic) | ~3000-3100 | Strong |

| C-H Stretch (Aliphatic) | ~2850-2960 | Strong |

| C=O Stretch (Carboxylic Acid) | ~1680-1710 | Moderate |

| C=C Stretch (Aromatic) | ~1450-1600 | Strong |

| C-O Stretch (Ether & Acid) | ~1000-1300 | Moderate |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by the absorptions of the benzoic acid chromophore. Typically, benzoic acid and its derivatives exhibit two main absorption bands. researchgate.net The primary band (π → π* transition) is usually observed at shorter wavelengths, around 230 nm. researchgate.net A secondary, weaker band (n → π* transition) may be observed at longer wavelengths, around 270-280 nm. academie-sciences.fr The position and intensity of these bands can be influenced by the solvent polarity and the nature of the substituent on the benzene ring. academie-sciences.fr

| Transition | Expected λmax (nm) |

| π → π | ~230 researchgate.net |

| n → π | ~270-280 academie-sciences.fr |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and identifying potential impurities. scholaris.ca High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition. scholaris.ca

For this compound (C₁₁H₁₂O₄), the expected monoisotopic mass is approximately 208.0736 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 208. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the oxolane ring, or parts of the ether linkage, providing further structural confirmation. Electrospray ionization (ESI) mass spectrometry, particularly in negative ion mode, would likely show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 207. This technique is also highly sensitive for the detection and identification of low-level impurities.

X-ray Crystallography and Solid-State Structural Elucidation

While spectroscopic methods provide valuable information about molecular structure, single-crystal X-ray diffraction offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. unl.ptmdpi.com

Single Crystal X-ray Diffraction Analysis of this compound and its Derivatives

To perform a single-crystal X-ray diffraction analysis, a suitable single crystal of this compound must first be grown. unl.pt This crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to determine the unit cell parameters, space group, and the precise coordinates of each atom in the crystal lattice. mdpi.comuniv-rennes.fr

The analysis would reveal detailed structural information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity established by NMR.

Conformation: The preferred conformation of the flexible oxolane ring and the rotational orientation of the benzoic acid group.

Intermolecular interactions: In the solid state, carboxylic acids typically form hydrogen-bonded dimers. researchgate.net X-ray diffraction would elucidate the nature of these hydrogen bonds and any other significant intermolecular interactions, such as π-stacking of the benzene rings, which govern the crystal packing. researchgate.net

The crystallographic data for derivatives of this compound would allow for a comparative analysis of how different substituents influence the molecular conformation and crystal packing.

| Parameter | Information Obtained |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. univ-rennes.fr |

| Space Group | Symmetry of the crystal lattice. unl.pt |

| Atomic Coordinates | Precise 3D position of every atom. |

| Bond Lengths and Angles | Geometric details of the molecular structure. unl.pt |

| Torsion Angles | Conformational details of the molecule. unl.pt |

| Hydrogen Bonding | Details of intermolecular interactions. researchgate.net |

Hydrogen Bonding Networks and Intermolecular Interactions in the Crystalline State

A definitive analysis of the hydrogen bonding networks and other intermolecular interactions within the crystal lattice of this compound is contingent upon the determination of its crystal structure through techniques such as single-crystal X-ray diffraction. Typically, benzoic acid derivatives are known to form robust hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact in a head-to-head fashion. This common supramolecular synthon would be expected in the crystal structure of this compound.

Polymorphism and Co-crystallization Investigations

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a phenomenon of significant interest in materials science and pharmaceuticals. Different polymorphs of a substance can exhibit varying physical properties, including solubility, melting point, and stability. Investigations into the potential polymorphism of this compound have not been reported in the available scientific literature. Such studies would typically involve crystallization experiments under a variety of conditions (e.g., different solvents, temperatures, and pressures) and characterization of the resulting solids using techniques like powder X-ray diffraction and differential scanning calorimetry.

Similarly, there is no published research on the co-crystallization of this compound. Co-crystallization involves crystallizing a target molecule with a second component, known as a coformer, to create a new crystalline solid with potentially enhanced properties. Given the functional groups present in this compound (a carboxylic acid and an ether), it would be a viable candidate for forming co-crystals with a range of coformers, particularly those containing complementary hydrogen bonding functionalities like pyridines or amides. Such studies could lead to new solid forms with tailored properties, but to date, this area remains unexplored for this specific compound.

Computational Chemistry and Theoretical Investigations of 4 Oxolan 3 Yloxy Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 4-(Oxolan-3-yloxy)benzoic acid. These methods model the electronic structure to predict a variety of molecular attributes.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(2d,p), are used to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry.

The geometry optimization process minimizes the energy of the molecule, providing precise predictions of bond lengths, bond angles, and dihedral angles. These calculations would confirm the planarity of the benzene (B151609) ring and the geometry of the carboxylic acid group, alongside the puckered conformation of the oxolane (tetrahydrofuran) ring. The electronic structure analysis reveals the distribution of electron density, which is fundamental to understanding the molecule's chemical behavior. The ether linkage between the oxolane and benzoic acid moieties significantly influences this distribution.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (Carboxyl) | ~1.21 Å |

| Bond Length | C-O (Carboxyl) | ~1.36 Å |

| Bond Length | O-H (Carboxyl) | ~0.97 Å |

| Bond Length | C-O (Ether) | ~1.37 Å (Aryl-O) |

| Bond Length | C-O (Ether) | ~1.43 Å (Alkyl-O) |

| Bond Angle | O=C-O (Carboxyl) | ~123° |

Note: The values in this table are representative and based on DFT calculations for similar benzoic acid derivatives. Actual values would be determined by specific DFT computations on this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low chemical reactivity. uctm.edu

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atom of the ether linkage, while the LUMO is likely centered on the carboxylic acid group and the aromatic ring. The energy gap can be used to calculate key electronic properties. nih.gov Electronic transitions, such as the promotion of an electron from the HOMO to the LUMO (a π - π* transition), can be predicted using Time-Dependent DFT (TD-DFT). libretexts.orglibretexts.org These transitions correspond to the absorption of light in the UV-visible spectrum.

Table 2: Calculated Frontier Orbital Energies and Related Properties

| Parameter | Symbol | Significance | Predicted Value |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | E(HOMO) | Electron donating ability | ~ -6.5 eV |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Electron accepting ability | ~ -1.5 eV |

| HOMO-LUMO Energy Gap | ΔE | Chemical reactivity, stability | ~ 5.0 eV |

| Ionization Potential | I ≈ -E(HOMO) | Energy to remove an electron | ~ 6.5 eV |

Note: These values are illustrative, based on typical DFT results for substituted benzoic acids. nih.govresearchgate.net

DFT calculations are highly effective in predicting the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. researchgate.net Each calculated frequency can be animated to visualize the specific atomic motions (stretching, bending, etc.), allowing for a detailed assignment of the experimental spectral bands. For this compound, characteristic frequencies would include the O-H and C=O stretching of the carboxylic acid group, C-O-C stretching of the ether, and various vibrations of the aromatic and oxolane rings.

Similarly, theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. arxiv.org Methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly used. liverpool.ac.uk The predicted shifts are compared to a standard reference, usually tetramethylsilane (B1202638) (TMS), to provide theoretical spectra that can aid in the interpretation of experimental data. docbrown.info Predictions for this compound would show distinct signals for the protons and carbons of the benzoic acid and oxolane moieties, with their chemical environments influencing their specific ppm values.

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm)

| Proton | Environment | Predicted Chemical Shift (ppm) |

|---|---|---|

| H (Carboxyl) | Acidic proton | 12.0 - 13.0 |

| H (Aromatic) | Ortho to -COOH | ~8.1 |

| H (Aromatic) | Ortho to -OR | ~7.0 |

| H (Oxolane) | CH-O | ~5.0 |

Note: Predicted shifts are estimates based on known substituent effects in benzoic acid systems. docbrown.info

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and reactive sites of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. nih.gov Red areas, representing negative potential, are characteristic of electrophilic attack sites (e.g., lone pairs on oxygen atoms), while blue areas, indicating positive potential, are susceptible to nucleophilic attack (e.g., the acidic hydrogen of the carboxyl group). uctm.eduresearchgate.net

For this compound, the MEP surface would show a strong negative potential (red) around the carbonyl oxygen of the carboxylic acid group, making it a primary site for hydrogen bonding. nih.gov The ether oxygen would also exhibit negative potential. A region of high positive potential (blue) would be localized on the hydroxyl proton, highlighting its acidity. This analysis provides a visual guide to the molecule's intermolecular interactions. nih.gov

Molecular Modeling and Simulation Methodologies

While quantum calculations examine static molecular properties, molecular modeling and simulation techniques are used to explore the dynamic behavior and conformational flexibility of molecules over time.

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. dovepress.com By solving Newton's equations of motion, MD simulations can track the trajectory of a molecule, revealing its conformational landscape and thermodynamic properties. nih.gov

For this compound, MD simulations can explore the rotational freedom around the C-O ether bonds and the flexibility of the five-membered oxolane ring. The simulations generate an ensemble of conformations, from which a potential energy landscape can be constructed. This landscape identifies the lowest-energy (most stable) conformations and the energy barriers between them. Such analyses are crucial for understanding how the molecule's shape influences its interactions with other molecules, for instance, in crystal packing or receptor binding. whiterose.ac.ukbiorxiv.org The stability of different conformers and the dynamics of their interconversion provide a comprehensive picture of the molecule's behavior in a dynamic environment. dovepress.com

Ligand-Target Interaction Prediction through Molecular Docking Studies (applied to potential enzyme active sites relevant to benzoic acid derivatives)

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. This technique is instrumental in understanding the binding mode and affinity of potential drug candidates. For derivatives of benzoic acid, a common scaffold in medicinal chemistry, docking studies have been applied to a variety of enzyme targets.

Research on related benzoic acid derivatives has identified several enzyme classes as relevant targets. For instance, some derivatives have been investigated as allosteric inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in metabolic disorders. nih.gov Docking experiments for these compounds suggested that they can fit efficiently into an allosteric site, forming key interactions that modulate enzyme activity. nih.gov Other studies have used docking to evaluate the potential of benzoic acid derivatives as antiviral agents by predicting their binding affinity to the active site of viral proteases, such as the SARS-CoV-2 main protease. mdpi.com

In the case of this compound, a docking study would analyze how its distinct structural features interact with residues in a target active site. Key interactions would likely involve:

The Carboxylic Acid Group: This is a primary site for forming strong hydrogen bonds with polar amino acid residues like Arginine, Lysine, or Asparagine, or for forming ionic interactions (salt bridges) with positively charged residues. Studies on other inhibitors have shown that the carboxyl group's oxygen atoms are significant contributors to binding activity. researchgate.net

The Ether Linkage: The oxygen atom in the oxolane-ether linkage can act as a hydrogen bond acceptor, providing an additional anchor point within the binding pocket.

The Oxolane Ring: This saturated heterocyclic ring can engage in hydrophobic or van der Waals interactions with nonpolar residues such as Leucine, Isoleucine, and Valine.

The Benzene Ring: The aromatic ring can form π-π stacking or π-cation interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

The table below summarizes potential enzyme targets for benzoic acid derivatives and the types of interactions that could be predicted for this compound using molecular docking.

| Potential Enzyme Target | Key Active Site Interactions for Benzoic Acid Derivatives | Predicted Interactions for this compound |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Allosteric site binding, interactions with lipophilic pockets and loops. nih.gov | Carboxylic acid with polar residues; oxolane and benzene rings in hydrophobic/aromatic pockets. |

| β-ketoacyl-acyl carrier protein synthase III (FabH) | Hydrogen bonding, hydrophobic interactions. nih.gov | Carboxylic acid forming hydrogen bonds; oxolane ring contributing to hydrophobic contacts. |

| Tyrosinase | Interactions with carboxyl group oxygen atoms. researchgate.net | Strong hydrogen bonding and ionic interactions via the carboxylate functional group. |

| Viral Proteases (e.g., SARS-CoV-2 Mpro) | Hydrophilic interactions via OH/NH groups and hydrogen bonds. mdpi.com | Hydrogen bonds from the carboxylic acid; ether oxygen as an H-bond acceptor. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net The process involves calculating molecular descriptors for a set of molecules and using statistical methods to build a model that can predict the activity of new, unsynthesized compounds. mdpi.com This approach is invaluable for optimizing a lead compound like this compound.

A typical QSAR study follows several key steps: selection of a dataset of compounds, calculation of molecular descriptors, partitioning the data into training and test sets, building a model using statistical methods, and validating the model's predictive power. mdpi.com For a series of analogs based on the this compound scaffold, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition (IC50) or cellular potency (EC50). nih.gov

Studies on other benzoic acid derivatives have shown that descriptors related to hydrophobicity, electronic properties, and steric factors are often crucial for biological activity. nih.gov For example, research on benzoylaminobenzoic acid derivatives as FabH inhibitors revealed that inhibitory activity increases with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov Another QSAR study identified the charges on the carboxyl oxygen atoms as having a significant contribution to the inhibitory activity of benzoic acid derivatives against tyrosinase. researchgate.net

To optimize this compound, a medicinal chemist would synthesize a library of analogs by modifying different parts of the molecule. The table below illustrates a hypothetical set of analogs and the key descriptors that would be calculated for a QSAR model.

| Compound | Modification from Parent | LogP (Hydrophobicity) | Topological Polar Surface Area (TPSA) | Molecular Weight |

| Parent Compound | This compound | 1.5 (Est.) | 55.8 Ų | 208.21 |

| Analog 1 | Add a chloro group to the benzene ring | 2.2 (Est.) | 55.8 Ų | 242.65 |

| Analog 2 | Replace benzene with a pyridine (B92270) ring | 0.9 (Est.) | 68.6 Ų | 209.20 |

| Analog 3 | Add a methyl group to the oxolane ring | 2.0 (Est.) | 55.8 Ų | 222.24 |

| Analog 4 | Replace carboxylic acid with a tetrazole | 1.3 (Est.) | 65.7 Ų | 232.23 |

By correlating these descriptors with experimentally measured biological activity, a predictive QSAR model could be generated to guide the design of more potent and optimized compounds.

Scaffold Hopping and Bioisosteric Design Principles Applied to the Oxolane-Benzoic Acid Core

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to create novel molecules with improved properties while retaining desired biological activity. researchgate.net Scaffold hopping involves replacing the central core framework of a molecule with a functionally equivalent but structurally different scaffold, often to access novel chemical space or improve pharmacokinetic properties. researchgate.net Bioisosterism refers to the substitution of a functional group with another group that has similar physicochemical properties, leading to similar biological effects. nih.gov

Applying these principles to the this compound core offers numerous avenues for optimization.

Bioisosteric Replacement: The carboxylic acid group is a common pharmacophore but can sometimes lead to poor metabolic stability or cell permeability. Replacing it with a bioisostere can mitigate these issues while preserving the key hydrogen bonding interactions necessary for activity. Research has shown that moieties like hydroxylated azoles or tetrazoles can serve as effective carboxylic acid mimics. researchgate.netnih.gov

The following table outlines potential design strategies based on these principles.

| Design Strategy | Original Moiety | Proposed Replacement | Rationale |

| Classical Bioisosterism | Carboxylic Acid (-COOH) | Tetrazole | Mimics the acidity and hydrogen bonding pattern of a carboxylic acid with improved metabolic stability. nih.gov |

| Classical Bioisosterism | Carboxylic Acid (-COOH) | Hydroxytriazole | Acts as a versatile acidic mimic, allowing for regioselective substitution to explore new binding vectors. rsc.org |

| Scaffold Hopping (Aromatic Core) | Benzene Ring | Pyridine Ring | Introduces a nitrogen atom, which can act as a hydrogen bond acceptor and improve solubility. nih.gov |

| Scaffold Hopping (Aromatic Core) | Benzene Ring | Thiophene Ring | Alters the electronic distribution and steric profile of the aromatic core while maintaining aromatic character. |

| Scaffold Hopping (Alicyclic Core) | Oxolane Ring | Cyclopentane Ring | Removes the ether oxygen to increase lipophilicity and test the importance of the hydrogen bond acceptor capability. |

These computational design principles allow for the systematic exploration of chemical space around the this compound scaffold, paving the way for the rational design of next-generation analogs with enhanced therapeutic potential.

Applications in Chemical Biology and Advanced Molecular Design Mechanistic and Design Focus

Structure-Activity Relationship (SAR) Exploration of the 4-(Oxolan-3-yloxy)benzoic Acid Scaffold

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the biological activity of a lead compound. For the this compound scaffold, this involves a systematic investigation of how modifications to its distinct chemical moieties influence its interaction with biological targets.

The oxolane (tetrahydrofuran) ring in this compound possesses a stereocenter at the 3-position. The spatial arrangement of the substituent at this position, designated as either (R) or (S), can have a profound impact on molecular recognition. The different stereoisomers can orient the oxolane ring's oxygen atom and its methylene (B1212753) groups in distinct three-dimensional arrangements. This, in turn, can lead to differential binding affinities for a target protein, as one stereoisomer may achieve a more favorable set of interactions, such as hydrogen bonds or van der Waals contacts, within a binding pocket compared to the other. While specific studies detailing the differential biological activities of the (R)- and (S)-enantiomers of this compound are not widely available in the public domain, the principle of stereospecificity is a cornerstone of medicinal chemistry. For instance, the stereochemical configuration of similar small molecules is known to be crucial for their biological recognition and activity.

For example, the introduction of a nitro group, as seen in 4-Nitro-3-(oxolan-3-yloxy)benzoic acid , can have significant electronic and steric consequences. The nitro group is strongly electron-withdrawing, which can influence the acidity of the carboxylic acid and the molecule's interaction with electron-rich pockets in a target protein. Conversely, the reduction of the nitro group to an amino group, yielding 4-Amino-2-(oxolan-3-yloxy)benzoic acid , introduces a basic and hydrogen-bond-donating group, which can lead to entirely different binding modes and biological activities. justia.com

A hypothetical SAR exploration could involve synthesizing a library of analogs with diverse substituents on the benzoic acid ring. The following table illustrates the types of variations that could be explored and their potential mechanistic implications.

| Substituent (R) | Position on Benzoic Acid Ring | Potential Mechanistic Implication |

| -NO₂ | 3 | Electron-withdrawing, potential for hydrogen bonding. |

| -NH₂ | 2 or 3 | Electron-donating, hydrogen bond donor. justia.com |

| -Cl | 2 or 3 | Electron-withdrawing, alters lipophilicity. |

| -CH₃ | 2 or 3 | Electron-donating, increases lipophilicity, steric bulk. |

| -OCH₃ | 2 or 3 | Electron-donating, potential hydrogen bond acceptor. |

This table is illustrative and based on general principles of medicinal chemistry.

Detailed studies on related benzoic acid derivatives have shown that such substitutions can dramatically impact their biological activity, for instance, as enzyme inhibitors. nih.gov

The inherent flexibility of the oxolane ring allows the this compound scaffold to adopt multiple conformations. While this flexibility can be advantageous for initial binding, it can also come at an entropic cost upon binding to a target. Introducing conformational restrictions, for example, by incorporating the oxolane ring into a more rigid bicyclic system, can pre-organize the molecule into a bioactive conformation. This can lead to an increase in binding affinity and selectivity.

Strategies to conformationally restrict the scaffold could include the synthesis of analogs where the oxolane ring is fused to another ring system. While specific examples for the this compound scaffold are not readily found, the general principle of conformational restriction is a widely used strategy in drug design to enhance potency and reduce off-target effects.

Ligand Design and Optimization Strategies

The this compound scaffold serves as a valuable starting point for the design and optimization of ligands for various biological targets.

Rational drug design relies on an understanding of the three-dimensional structure of the target protein to design molecules that can bind with high affinity and selectivity. researchgate.net The this compound scaffold can be computationally docked into the active site of a target protein. This allows for the visualization of potential interactions and guides the design of analogs with improved binding characteristics. For instance, if the binding pocket has a specific hydrophobic sub-pocket, analogs with lipophilic substituents on the benzoic acid ring could be designed to occupy this space and increase binding affinity. Similarly, if a hydrogen bond donor is required in a particular region, an amino or hydroxyl group could be introduced.

The following table outlines a hypothetical rational design strategy for a kinase inhibitor based on this scaffold.

| Target Feature | Designed Analog Modification | Expected Outcome |

| Hydrophobic pocket | Addition of a methyl or chloro group to the benzoic acid ring | Increased van der Waals interactions and affinity |

| Hydrogen bond acceptor | Introduction of a nitrogen atom into the benzoic acid ring (pyridyl analog) | Formation of a key hydrogen bond with the protein backbone |

| Cation-π interaction | Placement of a positively charged group near the aromatic ring | Enhanced binding through electrostatic interactions |

This table is illustrative and based on general principles of rational drug design.

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments. nih.govnih.gov The this compound scaffold itself, or smaller fragments thereof like 3-hydroxyoxolane or 4-hydroxybenzoic acid, can be used in fragment screening campaigns.

Once a fragment is identified to bind to a target, it can be grown or linked with other fragments to generate a more potent lead compound. The this compound scaffold is particularly well-suited for this approach as the benzoic acid and oxolane moieties can be independently optimized. For example, if the oxolane moiety is found to bind in a particular sub-pocket, the benzoic acid part can be modified to extend into an adjacent binding site, a strategy known as fragment growing.

In Silico Screening and Virtual Library Design for Specific Molecular Targets

In silico screening and the design of virtual libraries are foundational techniques in modern drug discovery, enabling the rapid assessment of vast chemical space to identify promising lead compounds. The this compound scaffold, combining a flexible, polar oxolane (tetrahydrofuran) ring with a rigid, functionalizable benzoic acid moiety, is well-suited for inclusion in such computational studies.

Virtual screening involves the computational docking of libraries of compounds against the three-dimensional structure of a biological target, such as an enzyme or receptor, to predict binding affinity and mode. nih.gov This approach allows researchers to prioritize which compounds to synthesize and test in vitro, saving significant time and resources. nih.gov For instance, in silico screening of benzoic acid derivatives has been employed to evaluate their potential antiviral activity against the SARS-CoV-2 main protease. nih.gov Similarly, studies have used computational methods to identify benzoic acid derivatives from natural sources as putative binders and modulators of enzymes within the proteostasis network, such as cathepsins B and L. mdpi.comresearchgate.net

The process of virtual library design often starts with a core scaffold, like the oxolane-benzoic acid framework. This scaffold can be systematically decorated with a variety of functional groups at different attachment points to generate a large, diverse library of virtual compounds. bham.ac.ukresearchgate.net These libraries are then filtered based on key molecular properties—such as molecular weight, polarity, and adherence to drug-likeness rules (e.g., Lipinski's rules)—to create a focused set of candidates for screening. bham.ac.ukscispace.com The oxolane ring in the this compound scaffold can introduce favorable physicochemical properties, including improved solubility and three-dimensionality, which are desirable traits in drug candidates. acs.org The benzoic acid portion provides a key interaction point, often a hydrogen bond acceptor/donor, which can anchor the molecule in a target's binding site. nih.gov Computational analysis of such virtual libraries helps in understanding the structure-activity relationships (SAR) that govern binding and can guide the design of more potent and selective molecules. nih.gov

Chemical Probe Development and Target Engagement Studies (Excluding In Vivo Research)

Chemical probes are indispensable tools for interrogating biological systems, identifying molecular targets, and validating their roles in cellular pathways. The development of such probes from a scaffold like this compound is a key step in translational research.

Affinity-based probes are designed to bind to a specific protein target and report on that engagement, often through covalent labeling. The design of these probes is typically modular, incorporating three key components: a ligand (the binding moiety), a reactive group (the "warhead" for covalent modification), and a reporter tag (for detection and identification). frontiersin.org

The this compound structure is an excellent candidate for conversion into an affinity probe. The carboxylic acid functional group is a particularly useful chemical handle for attaching other functionalities. rsc.org Standard coupling chemistries, such as those using HATU or EDC, can be employed to form an amide bond between the benzoic acid and an amine-containing linker, which in turn can be connected to a reporter tag (e.g., a fluorophore or a biotin) or a reactive group. nih.govscielo.br For example, syntheses of photoaffinity probes often involve the amide coupling of a carboxylic acid building block to an amine. nih.gov

Furthermore, the design can incorporate a photoreactive group, such as a benzophenone (B1666685), and a clickable handle, like a terminal alkyne, onto the core scaffold. nih.gov The benzophenone can be activated by UV light to form a covalent bond with nearby amino acid residues at the binding site, while the alkyne allows for the subsequent attachment of a reporter tag via a highly efficient "click" reaction. The synthesis of a photoreactive amino acid containing a benzoyl group and a terminal alkyne highlights the utility of these functionalities in probe design. nih.gov By modifying this compound with these elements, researchers can create versatile probes to identify and study the molecular targets of this chemical class without relying on in vivo models.

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Methodologies for the Oxolane-Benzoic Acid System

The synthesis of the 4-(Oxolan-3-yloxy)benzoic acid system is evolving beyond traditional methods to embrace more efficient and versatile strategies. Key starting materials for these syntheses often include benzoic acid derivatives and a source for the oxolane (tetrahydrofuran) moiety, such as (S)-tetrahydrofuran-3-ol. smolecule.com

One established approach involves the etherification between a substituted phenol (B47542) and an oxolane derivative. For instance, the synthesis of an intermediate for the drug Empagliflozin involves the reaction of (S)-3-hydroxytetrahydrofuran with a fluorinated benzophenone (B1666685) derivative in the presence of a base like potassium tert-butoxide (t-BuOK). informahealthcare.com Alternative strategies focus on modifying a pre-formed oxolane-benzoic acid structure. For example, derivatives can be synthesized through the nitration of 3-(oxolan-3-yloxy)benzoic acid precursors to introduce specific functional groups.

More advanced and greener methodologies are also being explored. A novel method for preparing the Vilsmeier-Haack (VH) reagent using N,N-dimethylformamide (DMF) and phthaloyl dichloride (OPC) offers a safer alternative to toxic reagents like phosgene (B1210022) or thionyl chloride. scirp.org This VH reagent can then be used to convert carboxylic acids, such as benzoic acid derivatives, into their corresponding acid chlorides, which are versatile intermediates for further reactions. scirp.org This approach avoids hazardous reagents and simplifies the synthesis of key building blocks. scirp.org

A summary of prevalent synthetic strategies is presented below.

| Method | Starting Materials | Key Reagents/Catalysts | Description | Citation |

| Nucleophilic Substitution (Etherification) | A substituted phenol, an activated oxolane (e.g., (S)-3-hydroxytetrahydrofuran) | Base (e.g., t-BuOK) | Formation of the ether linkage by reacting a phenoxide with an oxolane derivative. | informahealthcare.com |

| Esterification & Modification | 4-nitrobenzoic acid, oxolane-3-ol | Acid catalyst (e.g., p-TSA) | Esterification followed by potential modifications like reduction of the nitro group. | |

| Vilsmeier-Haack Reagent Approach | Benzoic acid derivative | OPC-VH reagent (from DMF and phthaloyl dichloride) | Conversion of the carboxylic acid to an acid chloride, a versatile intermediate, using a green VH reagent. | scirp.org |

Exploration of New Chemical Reactivity and Catalysis Involving this compound

The inherent reactivity of the this compound scaffold allows for a wide range of chemical transformations, enabling the creation of diverse molecular architectures. The functional groups present—the carboxylic acid, the aromatic ring, and the ether linkage—are all amenable to further chemical modification.

For derivatives containing additional functional groups, such as a nitro group, a variety of reactions are possible. The nitro group can be reduced to an amine using agents like hydrogen gas with a palladium catalyst. It can also be replaced via nucleophilic aromatic substitution reactions. Furthermore, the ether linkage can be cleaved under specific hydrolytic conditions.

A significant area of emerging research is the transition-metal-catalyzed functionalization of C–H bonds, which allows for direct modification of the aromatic ring. Recent studies have demonstrated that cobalt catalysts can direct the functionalization of benzoic acid C–H bonds. nih.gov This method allows for the coupling of benzoic acids with various partners, including alkynes, styrenes, and 1,3-dienes, to form new cyclic products. nih.gov The reaction typically employs a Co(II) catalyst, an oxygen oxidant, and a co-oxidant, providing a powerful tool for elaborating the core benzoic acid structure. nih.gov

Palladium catalysis has also been utilized in reactions involving derivatives. For example, palladium-catalyzed asymmetric hydrogenation has been used on furanone derivatives, with benzoic acid sometimes added as a co-catalyst or additive to optimize reaction conditions. These catalytic methods represent a frontier in creating complex molecules from the relatively simple oxolane-benzoic acid core.

| Reaction Type | Reagents/Catalysts | Product Type | Significance | Citation |

| Nitro Group Reduction | H₂, Pd catalyst | Amino-substituted benzoic acid | Introduces a versatile amino group for further functionalization. | |

| C–H Bond Functionalization | Co(hfacac)₂, O₂, Ce(SO₄)₂ | Fused cyclic compounds | Directly modifies the aromatic ring, adding molecular complexity. | nih.gov |

| Asymmetric Hydrogenation | Chiral Palladium Catalyst | Chiral tetrahydrofuran (B95107) derivatives | Creates stereochemically defined centers, crucial for bioactive molecules. |

Advanced Computational and Data Science Integration in Molecular Design and Prediction

Computational chemistry and data science are becoming indispensable tools for designing and predicting the properties of molecules based on the this compound scaffold. These methods accelerate the discovery process by prioritizing compounds for synthesis and testing.

Molecular dynamics (MD) simulations, using software like GROMACS or CHARMM, can be employed to model the interactions between these compounds and biological targets, such as lipid membranes. Such simulations provide insights into how the oxolane group affects solubility and binding orientation.

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the structural and chemical properties of benzoic acid derivatives. researchgate.netajchem-b.com DFT calculations can determine revamped geometric structures, vibrational frequencies, and electronic properties. researchgate.net Techniques like the Time-Dependent DFT (TD-DFT) approach can predict electronic absorption spectra, while the Gauge-Independent Atomic Orbital (GIAO) method can determine NMR chemical shifts. researchgate.net These computational predictions can be compared with experimental data to validate molecular structures.

Furthermore, molecular docking studies are performed to predict the binding affinity and mode of interaction between a ligand and a protein's active site. ajchem-b.com For example, the docking of a guanidino-benzoic acid derivative against various proteins helped identify its potential as an inhibitor for specific biological targets. ajchem-b.com The integration of these computational tools with large-scale data analysis, often termed "data-driven approaches," allows researchers to build predictive models for compound activity and to understand complex biological systems, driving rational drug design. dkfz.de

Expansion of Chemical Biology Applications for the Oxolane-Benzoic Acid Motif

The oxolane-benzoic acid motif is a key structural element in molecules designed for chemical biology applications, which involve using chemical tools to study and manipulate biological systems. sioc-journal.cn Its value is prominently demonstrated by its presence in pharmacologically active compounds and its use as a scaffold for developing new therapeutic agents.

A prime example is the role of this motif as a crucial intermediate in the synthesis of Empagliflozin, a widely used drug for type 2 diabetes. smolecule.cominformahealthcare.com The specific stereochemistry and connectivity of the oxolane and benzoic acid-derived parts are critical for its biological function as an inhibitor of the sodium-glucose co-transporter 2 (SGLT2).

Beyond established drugs, this structural motif is being explored for new therapeutic areas. For instance, derivatives of 4-Nitro-3-(oxolan-3-yloxy)benzoic acid have been noted for their potential antimicrobial properties. This suggests that the scaffold can be decorated with different functional groups to target biochemical pathways in pathogens. Benzoic acid derivatives, in general, have been investigated for a range of biological activities, including anti-inflammatory and antioxidant effects. ontosight.ai The field of chemical biology leverages such scaffolds to create molecular probes, inhibitors, and other tools to dissect complex biological processes like O-GlcNAcylation, a key post-translational modification implicated in many diseases. sioc-journal.cn

Interdisciplinary Approaches for Compound Modularity and Diversity

Creating a diverse library of compounds based on the this compound core is essential for discovering new functions and optimizing properties. Interdisciplinary approaches that combine synthetic chemistry, computational modeling, and high-throughput screening are driving the expansion of this chemical space.

Modularity is achieved by treating the core scaffold as a platform to which different chemical fragments can be attached. Synthetic strategies are designed to be flexible, allowing for variation at multiple points on the molecule. For example, a library of pyrazole-derived benzoic acids was created via reductive amination of pyrazole (B372694) aldehydes with a variety of commercially available anilines. nih.gov This modular approach led to the discovery of potent antibacterial agents. nih.gov

Multi-component reactions (MCRs) are a particularly powerful strategy for rapidly generating molecular diversity and complexity in a single step. aablocks.com An MCR approach was used to synthesize pyrano[2,3-c]pyrazole derivatives, demonstrating high atom economy and efficiency. aablocks.com Such strategies could be adapted to incorporate the oxolane-benzoic acid motif, allowing for the one-pot assembly of complex molecules with diverse functional groups. This combination of modular synthesis and efficient reaction design enables the creation of large compound libraries necessary for modern drug discovery and materials science.

Green Chemistry Principles in the Synthesis and Application of this compound

The principles of green chemistry are increasingly influencing the synthesis of this compound and its derivatives, aiming to reduce waste, minimize hazards, and improve energy efficiency. researchgate.net

A key focus is the use of environmentally benign solvents. Research has demonstrated the synthesis of benzoic acid from natural sources like Cinnamon cassia oil using water as the solvent, which is a significant improvement over volatile organic solvents. mdpi.com Similarly, greener approaches to common reactions, such as conducting Schotten-Baumann reactions in an aqueous environment at room temperature, are being adopted for the synthesis of benzoic acid derivatives. researchgate.net

Another principle is the use of safer reagents and the avoidance of toxic chemicals. The development of a novel Vilsmeier-Haack reagent that obviates the need for hazardous substances like phosgene or thionyl chloride is a prime example of this principle in action. scirp.org Atom economy, which maximizes the incorporation of starting materials into the final product, is also a critical consideration. researchgate.net The use of catalytic processes, such as oxidation with potassium permanganate (B83412) in water or reductions with sodium borohydride, contributes to greener synthesis pathways by reducing the need for stoichiometric reagents. mdpi.com These efforts not only make the chemical processes more sustainable but also often lead to more cost-effective and safer manufacturing. psu.edu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.